H-D-Dab(Boc)-Ome HCl
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Description
“H-D-Dab(Boc)-Ome HCl” is a chemical compound with the molecular formula C9H18N2O41. It is used for research and development purposes2.
Synthesis Analysis
The synthesis of “H-D-Dab(Boc)-Ome HCl” involves complex chemical reactions. The exact process can vary, but it typically involves the reaction of the amino acid derivative with a suitable protecting group3. The synthesis process requires specialized knowledge and equipment3.
Molecular Structure Analysis
The molecular structure of “H-D-Dab(Boc)-Ome HCl” is characterized by its molecular formula, C9H18N2O44. The compound has a molecular weight of 218.25 g/mol3. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy3.
Chemical Reactions Analysis
“H-D-Dab(Boc)-Ome HCl” can participate in various chemical reactions, depending on the conditions. For example, it can react with other compounds to form peptides or other derivatives3. The exact reactions that “H-D-Dab(Boc)-Ome HCl” can undergo depend on factors such as the reaction conditions and the presence of other reagents3.
Physical And Chemical Properties Analysis
“H-D-Dab(Boc)-Ome HCl” has a molecular weight of 218.25 g/mol3. It has a density of 1.2±0.1 g/cm3 and a boiling point of 388.2±37.0 °C at 760 mmHg4. The compound is stable under normal conditions and does not react with water3.
Safety And Hazards
Future Directions
The future directions for “H-D-Dab(Boc)-Ome HCl” research could involve further exploration of its chemical properties and potential applications5. This could include studying its reactivity with other compounds, investigating its potential uses in peptide synthesis, and exploring its mechanism of action5.
properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
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